REACTION_CXSMILES
|
[C:1]([NH2:8])(=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[Cl:9][CH2:10][C:11]([CH2:13]Cl)=O.[OH-].[Na+]>OS(O)(=O)=O>[CH2:2]([C:1]1[O:7][CH:13]=[C:11]([CH2:10][Cl:9])[N:8]=1)[CH2:3][CH2:4][CH2:5][CH3:6] |f:2.3|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)(=O)N
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)CCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The synthesis of 3
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 25° C. for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
The resulting syrup was poured onto ice
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted with CHCl3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)C=1OC=C(N1)CCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.56 g | |
YIELD: CALCULATEDPERCENTYIELD | 19.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |